4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
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Description
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- A study by Vellaiswamy and Ramaswamy (2017) focused on synthesizing Co(II) complexes of related compounds, exploring their structure and anticancer activity, particularly in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Tritium Labeling and Receptor Antagonism
- Hong et al. (2015) explored the tritium labeling of a compound structurally related to the specified benzamide. This compound was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, useful for further biological studies (Hong et al., 2015).
Pro-apoptotic Derivatives and Anticancer Agents
- Yılmaz et al. (2015) synthesized derivatives of a related compound for pro-apoptotic activity. Among these, one compound demonstrated significant growth inhibition in melanoma cell lines and was also evaluated as an inhibitor of carbonic anhydrase isoforms (Yılmaz et al., 2015).
Antimicrobial Activity
- Priya et al. (2006) synthesized benzamide derivatives with various bioactive moieties, demonstrating significant antimicrobial activity. They studied the structural and elemental analysis of these compounds (Priya et al., 2006).
Photodynamic Therapy Applications
- Pişkin et al. (2020) reported on new benzenesulfonamide derivatives used in zinc phthalocyanines, highlighting their potential in photodynamic therapy applications for cancer treatment due to good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Nonsteroidal Anti-inflammatory Activity
- Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing potential as nonsteroidal anti-inflammatory drugs. The study included spectral and X-ray diffraction characterization (Lynch et al., 2006).
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-30-19-6-5-7-20-21(19)24-23(31-20)25-22(27)17-8-10-18(11-9-17)32(28,29)26-13-15(2)12-16(3)14-26/h5-11,15-16H,4,12-14H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJOFJUQNVIOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.